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methylphenyl)methanol

CAS No.: 1807237-14-4

Cat. No.: B1461846

Get Quote

An In-depth Technical Guide to the Reactivity Profile of (2-Chloro-5-fluoro-3-
methylphenyl)methanol

Introduction
(2-Chloro-5-fluoro-3-methylphenyl)methanol is a substituted aromatic alcohol that serves as

a highly versatile and valuable building block in modern synthetic chemistry. Its utility is

particularly pronounced in the fields of drug discovery and materials science, where precise

molecular architecture is paramount. The strategic placement of chloro, fluoro, and methyl

groups on the phenyl ring, combined with the reactive benzylic alcohol moiety, creates a

molecule with a nuanced and exploitable reactivity profile. The electron-withdrawing nature of

the halogen substituents and the electron-donating character of the methyl group create a

unique electronic environment that influences the reactivity of both the aromatic ring and the

hydroxymethyl group. This guide provides a comprehensive technical overview of the

synthesis, core reactivity, and practical applications of this key intermediate, designed for

researchers, scientists, and professionals in drug development.
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Molecular Structure and Physicochemical
Properties
The reactivity of (2-Chloro-5-fluoro-3-methylphenyl)methanol is a direct consequence of its

molecular structure. The molecule consists of a central benzene ring substituted with four

different groups:

Hydroxymethyl Group (-CH₂OH): As a primary benzylic alcohol, this is the primary site of

reactivity. It can undergo oxidation, esterification, etherification, and nucleophilic substitution.

Chlorine Atom (-Cl): Located at the C2 position, this ortho-substituent is electron-withdrawing

via induction and weakly deactivating. It also provides steric hindrance that can influence the

approach of reagents.

Fluorine Atom (-F): Positioned at C5, this halogen exerts a strong electron-withdrawing

inductive effect and a weaker electron-donating mesomeric effect. Its presence can

significantly impact the acidity of the benzylic proton and the electronic density of the ring.

Methyl Group (-CH₃): At the C3 position, this alkyl group is electron-donating through

hyperconjugation and induction, partially offsetting the deactivating effects of the halogens.

This specific substitution pattern makes the molecule an important intermediate in the synthesis

of complex pharmaceuticals and agrochemicals.[1]
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Property Value Source

IUPAC Name
(2-chloro-5-fluoro-3-

methylphenyl)methanol

Molecular Formula C₈H₈ClFO

Molecular Weight 174.6 g/mol

Physical Form Solid

InChI Key
OTMPEPLRKJEOMJ-

UHFFFAOYSA-N

Purity Typically ≥97%

Synthesis of (2-Chloro-5-fluoro-3-
methylphenyl)methanol
The most common and efficient laboratory-scale synthesis of (2-Chloro-5-fluoro-3-
methylphenyl)methanol involves the reduction of its corresponding carboxylic acid or

aldehyde. The reduction of 2-chloro-5-fluoro-3-methylbenzoic acid is a robust method, often

employing hydride reagents.

Workflow for Synthesis via Reduction
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Start: 2-Chloro-5-fluoro-3-methylbenzoic Acid

Reagent: Borane-THF Complex (BH3•THF)
Solvent: Tetrahydrofuran (THF)

Dissolve in

Reaction:
1. Add BH3•THF dropwise at 0°C.

2. Reflux for 1.5-2 hours.

Perform

Quench:
Slowly add 6N HCl to neutralize excess reagent.

Cool and

Work-up:
1. Add H₂O.

2. Extract with Ethyl Acetate.

Proceed to

Purification:
1. Dry organic phase (e.g., MgSO₄).

2. Evaporate solvent.

Isolate and

Product: (2-Chloro-5-fluoro-3-methylphenyl)methanol

Click to download full resolution via product page

Caption: Synthetic workflow for the title compound.
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Detailed Experimental Protocol: Reduction of 2-Chloro-
5-fluoro-3-methylbenzoic Acid
This protocol is adapted from a similar synthesis of a substituted benzyl alcohol.[2]

Setup: Equip a three-neck round-bottom flask with a thermometer, a mechanical stirrer, and

a dropping funnel. Purge the system with an inert gas (e.g., Nitrogen).

Reagents: In the flask, dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Reaction: Cool the stirred solution to 0°C in an ice bath. Slowly add a solution of borane-

tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 2.0 eq) dropwise via the dropping funnel,

maintaining the internal temperature below 5°C.

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for

1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously and

slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution

ceases.

Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel.

Extract the aqueous layer with ethyl acetate (2x volumes).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced

pressure to yield the crude product.

Final Product: The resulting solid, (2-Chloro-5-fluoro-3-methylphenyl)methanol, can be

further purified by recrystallization if necessary.

Core Reactivity Profile
The benzylic alcohol functional group is the epicenter of this molecule's reactivity, participating

in a wide array of synthetically useful transformations.
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Oxidation
The primary alcohol can be readily oxidized to form either 2-chloro-5-fluoro-3-

methylbenzaldehyde or 2-chloro-5-fluoro-3-methylbenzoic acid, depending on the choice of

oxidant. This transformation is fundamental in converting the alcohol into an electrophilic

carbonyl center.

Causality: Mild oxidants like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane

(DMP) provide the aldehyde by avoiding the over-oxidation that occurs in aqueous media.

Stronger, aqueous-based oxidants like potassium permanganate (KMnO₄) or chromic acid

will typically oxidize the alcohol directly to the more stable carboxylic acid.[3][4]

(2-Chloro-5-fluoro-3-methylphenyl)methanol

2-Chloro-5-fluoro-3-methylbenzaldehyde

Mild Oxidant
(e.g., PCC, DMP)

2-Chloro-5-fluoro-3-methylbenzoic Acid

Strong Oxidant
(e.g., KMnO₄, H₂CrO₄)

Further Oxidation

Click to download full resolution via product page

Caption: Oxidation reactions of the title compound.

Setup: In a flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC, 1.5

eq) in anhydrous dichloromethane (DCM).

Reaction: Add a solution of (2-Chloro-5-fluoro-3-methylphenyl)methanol (1.0 eq) in DCM

dropwise to the stirred suspension.

Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance

of the starting material by TLC.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through

a short plug of silica gel or Florisil to filter out the chromium salts.

Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and

concentrate under reduced pressure to yield the crude aldehyde, which can be purified by

column chromatography.

Esterification
The hydroxyl group readily reacts with carboxylic acids and their derivatives (e.g., acyl

chlorides, anhydrides) to form esters.[5] This reaction is crucial for installing ester moieties,

which are common in bioactive molecules.

Causality: The classic Fischer esterification involves heating the alcohol with a carboxylic

acid in the presence of a strong acid catalyst (like H₂SO₄). The catalyst protonates the

carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to

nucleophilic attack by the benzylic alcohol.[6]

Reactants

(2-Chloro-5-fluoro-3-methylphenyl)methanol

Acid Catalyst
(e.g., H₂SO₄)

Carboxylic Acid
(R-COOH)

Resulting EsterHeat

Click to download full resolution via product page

Caption: General scheme for Fischer esterification.

Reagents: In a round-bottom flask, combine (2-Chloro-5-fluoro-3-methylphenyl)methanol
(1.0 eq), glacial acetic acid (2.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid

(2-3 drops).

Reaction: Heat the mixture to reflux for 3-5 hours.
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Work-up: Cool the reaction to room temperature and pour it into a separatory funnel

containing cold water and diethyl ether.

Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate

solution (to neutralize the acids) and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude ester, which can be purified by distillation or

chromatography.

Etherification
Conversion to an ether is another key transformation. This can be achieved through various

methods, including Williamson ether synthesis (less common for benzyl alcohols directly) or,

more efficiently, using specialized reagents that promote dehydration or activate the alcohol.

Causality: A highly chemoselective method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and

dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol).[7][8] This system

generates a reactive intermediate that facilitates the formation of a benzylic carbocation,

which is then trapped by the solvent (methanol) to form the methyl ether. This method is

selective for benzylic alcohols over aliphatic or phenolic hydroxyls.[7]
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(2-Chloro-5-fluoro-3-methylphenyl)methanol

TCT + DMSO
in Methanol

Reacts with

Reactive Intermediate
(Benzylic Carbocation)

Forms

Methyl Ether Product

Trapped by MeOH
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Caption: Etherification via TCT/DMSO activation.

Reagents: To a stirred solution of (2-Chloro-5-fluoro-3-methylphenyl)methanol (1.0 eq) in

methanol, add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.1 eq).

Reaction: Add dimethyl sulfoxide (DMSO, 1.1 eq) portion-wise to the mixture.

Monitoring: Stir at room temperature and monitor the reaction by TLC. The reaction is

typically complete within a few hours.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with

brine, and dry over anhydrous sodium sulfate.

Purification: Filter and concentrate the solution. Purify the residue by flash column

chromatography on silica gel to yield the pure methyl ether.
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Nucleophilic Substitution
The hydroxyl group is a poor leaving group but can be converted into a good one (e.g., water)

by protonation with a strong acid. Subsequent attack by a nucleophile (like a halide) proceeds

via a nucleophilic substitution mechanism.

Causality: Due to the electronic stabilization of the resulting benzylic carbocation by the

aromatic ring, the reaction often has significant Sₙ1 character.[3] This allows for the

displacement of the activated hydroxyl group. For example, reaction with HCl or SOCl₂ can

convert the alcohol into the corresponding benzyl chloride. The mechanism involves the

formation of a carbon-oxygen bond as the carbon-chlorine bond breaks.[9]

(2-Chloro-5-fluoro-3-methylphenyl)methanol

Reagent
(e.g., SOCl₂, PCl₅, HCl)

Reacts with

Activated Hydroxyl
(e.g., -OH₂⁺)

Forms

Benzyl Halide Product

Nucleophilic Attack
(e.g., by Cl⁻)

Click to download full resolution via product page

Caption: Conversion of the alcohol to a benzyl halide.

Setup: In a well-ventilated fume hood, add (2-Chloro-5-fluoro-3-methylphenyl)methanol
(1.0 eq) to a round-bottom flask.
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Reaction: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 eq)

dropwise with stirring. A small amount of a base like pyridine can be used as a catalyst.

Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 1-2

hours until TLC analysis indicates full conversion.

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl

chloride.

Extraction: Extract the product with a suitable organic solvent like DCM or ether.

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the benzyl chloride product.

Applications in Drug Development
The true value of (2-Chloro-5-fluoro-3-methylphenyl)methanol lies in its role as a scaffold or

intermediate in the synthesis of complex, high-value molecules. The presence of chlorine is a

common feature in many FDA-approved drugs, where it can enhance metabolic stability,

lipophilicity, and binding affinity.[1] Similarly, fluorine substitution is a widely used strategy in

medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding.

[10][11]

This specific building block can be elaborated through the reactions described above. For

instance:

The corresponding aldehyde (from oxidation) can participate in reductive aminations, Wittig

reactions, or aldol condensations to build carbon-carbon or carbon-nitrogen bonds.

The benzyl chloride (from nucleophilic substitution) is an excellent electrophile for alkylating

amines, phenols, and thiols to introduce the substituted benzyl moiety into a larger molecule.

The esters and ethers derived from the alcohol are themselves potential final products or can

be used as protected forms of the alcohol during multi-step syntheses.

Conclusion
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(2-Chloro-5-fluoro-3-methylphenyl)methanol presents a rich and predictable reactivity profile

centered on its benzylic alcohol functionality. The electronic effects of the chloro, fluoro, and

methyl substituents provide a unique chemical handle that influences reaction rates and

outcomes. Mastery of its core reactions—oxidation, esterification, etherification, and

nucleophilic substitution—empowers chemists to strategically incorporate this valuable

fragment into complex molecular targets. As the demand for sophisticated and precisely

functionalized molecules in pharmaceutical and materials research continues to grow, the

importance of versatile intermediates like (2-Chloro-5-fluoro-3-methylphenyl)methanol is set

to increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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